molecular formula C18H18N4O2S2 B4554257 1-(2-Methoxyphenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea

1-(2-Methoxyphenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B4554257
M. Wt: 386.5 g/mol
InChI Key: KEUKWVOYIOEURC-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C18H18N4O2S2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxyphenyl)-N'-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea is 386.08711818 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

Compounds involving thiadiazole and urea functionalities, similar to the specified chemical, are often subjects of synthetic chemistry research due to their potential for producing highly substituted products. For example, studies have focused on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, demonstrating the utility of these compounds in generating substituted products through reactions with various electrophiles (Smith et al., 2013).

Enzyme Inhibition and Anticancer Applications

Urea derivatives, including those with thiadiazole groups, have been evaluated for their enzyme inhibition capabilities and anticancer activities. A study on unsymmetrical 1,3-disubstituted ureas revealed their potential in inhibiting enzymes and exhibiting anticancer effects, highlighting the versatility of these compounds in pharmacological research (Mustafa et al., 2014).

Antimicrobial and Antifungal Studies

Research into thiadiazole derivatives has shown their diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents. A study on 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives illustrated the broad spectrum of biological activities these compounds can exhibit, which could extend to similar compounds like the one (Ameen & Qasir, 2017).

Material Science and Sensing Applications

Thiadiazole compounds have also been utilized in material science, particularly in the development of chemosensors. For instance, a study presented a thiadiazole-based Schiff base receptor for the selective and sensitive detection of Al3+ ions, showcasing the role of these compounds in chemical sensing technologies (Manna et al., 2020).

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[5-[(4-methylphenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-12-7-9-13(10-8-12)25-11-16-21-22-18(26-16)20-17(23)19-14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUKWVOYIOEURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methoxyphenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea
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1-(2-Methoxyphenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea
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1-(2-Methoxyphenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea
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1-(2-Methoxyphenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea
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1-(2-Methoxyphenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea
Reactant of Route 6
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1-(2-Methoxyphenyl)-3-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea

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